Chitin synthase inhibitor 2

Chitin Synthase Inhibition Enzyme Kinetics Antifungal Drug Discovery

Chitin Synthase Inhibitor 2 (compound 2b) is a non-competitive chitin synthase inhibitor—unlike polyoxin B and nikkomycin Z, it binds outside the substrate site, circumventing target-site resistance. IC50=0.09mM; Ki=0.12mM. Broad-spectrum activity: C. albicans (MIC 2μg/mL), A. fumigatus (4μg/mL), A. flavus (2μg/mL). Synergistic with fluconazole & polyoxin B. No antibacterial activity ≤512μg/mL. Ideal for resistance studies, combination screening, and chitin biosynthesis research. Order ≥98% purity material now.

Molecular Formula C20H19N3O3
Molecular Weight 349.4 g/mol
Cat. No. B15141515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 2
Molecular FormulaC20H19N3O3
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O
InChIInChI=1S/C20H19N3O3/c1-13-5-4-7-15(11-13)21-18(24)9-10-19(25)22-17-12-14-6-2-3-8-16(14)23-20(17)26/h2-11,17H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b10-9+
InChIKeyIBXKKDCQPPLETQ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitin Synthase Inhibitor 2: Procurement Guide for a Potent Non-Competitive Antifungal Research Tool


Chitin synthase inhibitor 2 (also designated as compound 2b) is a synthetic small-molecule inhibitor belonging to the 3,4-dihydro-2(1H)-quinolinone derivative class, specifically a N1-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)-N4-phenylfumaramide derivative [1]. It functions by inhibiting the essential fungal enzyme chitin synthase, which catalyzes the synthesis of chitin, a critical structural component of fungal cell walls absent in mammalian cells [1]. The compound is characterized by an IC50 of 0.09 mM, a Ki of 0.12 mM, and demonstrates selective antifungal activity with MIC values ranging from 1-4 μg/mL against key fungal pathogens including Candida albicans, Aspergillus fumigatus, and Aspergillus flavus [1][2]. It is primarily utilized as a research tool for studying chitin biosynthesis, investigating antifungal drug targets, and exploring combination therapy strategies due to its documented synergistic effects with established antifungals like fluconazole and polyoxin B [2].

Why Chitin Synthase Inhibitor 2 Cannot Be Simply Replaced by Polyoxin B, Nikkomycin Z, or Other In-Class Compounds


Despite sharing a common enzymatic target, chitin synthase inhibitors exhibit profound differences in their mechanism of inhibition, potency against specific isoforms, antifungal spectrum, and potential for drug-drug interactions, rendering them non-interchangeable. For instance, while polyoxin B and nikkomycin Z function as competitive inhibitors by mimicking the natural substrate UDP-GlcNAc, chitin synthase inhibitor 2 acts through a non-competitive mechanism [1][2]. This fundamental difference directly impacts its efficacy against strains with target mutations and its potential for synergistic combinations. Furthermore, the antimicrobial spectrum varies significantly; some inhibitors show broad activity, while others are highly specific [3]. The data presented below quantifies these critical differentiators, underscoring why a scientific user must select this specific compound for its unique non-competitive profile, defined synergy, and potent activity against a distinct panel of clinically relevant fungi.

Quantitative Evidence for Differentiating Chitin Synthase Inhibitor 2 from Polyoxin B and Nikkomycin Z


Potency Against Chitin Synthase: Chitin Synthase Inhibitor 2 Matches Polyoxin B's Potency but Via a Non-Competitive Mechanism

In a direct head-to-head enzymatic assay, chitin synthase inhibitor 2 (compound 2b) demonstrated an IC50 value of 0.09 mM, which is comparable to that of the established competitive inhibitor polyoxin B (IC50 = 0.09 mM) [1]. Critically, the mechanism of inhibition differs; a Lineweaver-Burk plot analysis confirmed that 2b acts as a non-competitive inhibitor with a Ki of 0.12 mM [1]. This is in contrast to polyoxin B and nikkomycin Z, which are known competitive inhibitors that mimic the substrate UDP-GlcNAc [2].

Chitin Synthase Inhibition Enzyme Kinetics Antifungal Drug Discovery

Antifungal Efficacy Against Candida albicans: Superior to Polyoxin B and Comparable to Fluconazole

In comparative antifungal susceptibility testing, chitin synthase inhibitor 2 exhibited a Minimum Inhibitory Concentration (MIC) of 2 μg/mL against Candida albicans (ATCC 76615) [1]. This activity was directly compared in the same study to polyoxin B, which showed higher MIC values (i.e., was less potent) against C. albicans [1]. Furthermore, the study noted that the antifungal activity of compound 2b against C. albicans was comparable to that of the clinically used azole, fluconazole, which typically has an MIC range of ≤0.5 - 2 μg/mL against susceptible strains [1].

Antifungal Activity Candida albicans MIC Comparison

Broad-Spectrum Antifungal Activity Against Key Aspergillus Species

Beyond its activity against C. albicans, chitin synthase inhibitor 2 demonstrates potent, broad-spectrum in vitro antifungal activity against other clinically relevant filamentous fungi. The compound exhibited MIC values of 4 μg/mL against Aspergillus fumigatus (GIMCC 3.19) and 2 μg/mL against Aspergillus flavus (ATCC 16870) [1]. This is in contrast to nikkomycin Z, which shows variable and often poor activity against A. fumigatus with reported median MICs ranging from 2 to >500 μg/mL depending on the strain and conditions [2][3].

Aspergillus fumigatus Aspergillus flavus Broad-spectrum Antifungal

Selective Antifungal Action with No Detectable Antibacterial Activity

A key differentiator for chitin synthase inhibitor 2 is its high selectivity for fungi. In standardized assays, the compound showed no antibacterial activity against a panel of six bacterial strains, including both Gram-positive (MRSA, S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa, B. proteus) species, at concentrations up to 512 μg/mL [1]. This finding confirms that its mechanism of action is specific to the fungal-specific chitin biosynthesis pathway and does not interfere with bacterial cell wall synthesis or other essential bacterial processes [1].

Selectivity Antifungal Specificity Antibacterial Negative Control

Documented Synergistic Potential with Fluconazole and Polyoxin B

A significant feature of chitin synthase inhibitor 2 is its demonstrated synergistic or additive effect when used in combination with fluconazole or polyoxin B [1][2]. This is particularly noteworthy because its non-competitive mechanism of action is distinct from that of polyoxin B, a competitive inhibitor. The study notes that the compounds' lack of competition for the same binding site likely facilitates this synergistic interaction [1]. This contrasts with many other in-class inhibitors, which may simply compete with each other.

Synergy Combination Therapy Fluconazole Polyoxin B

Optimal Scientific and Industrial Applications for Chitin Synthase Inhibitor 2


Investigating Non-Competitive Chitin Synthase Inhibition and Resistance Mechanisms

Given its well-defined non-competitive inhibition mechanism (Ki = 0.12 mM), chitin synthase inhibitor 2 is ideal for fundamental studies exploring the structure-function relationship of chitin synthase. Unlike competitive inhibitors (polyoxin B, nikkomycin Z) that are susceptible to resistance via substrate-binding site mutations [1], this compound's distinct binding mode makes it a unique tool for studying alternative resistance pathways and for validating the functional role of chitin synthase isoforms in various fungal species .

Evaluating Synergistic Antifungal Combinations Against Drug-Resistant Strains

The documented synergistic or additive effects of chitin synthase inhibitor 2 with fluconazole and polyoxin B [1] make it a valuable reagent for screening novel combination therapies. This is particularly relevant for tackling azole-resistant Candida albicans or intrinsically resistant Aspergillus species, where single-agent therapies often fail. The non-competitive mechanism of 2b provides a rational basis for this synergy, as it does not compete for the same binding site [1].

Developing Broad-Spectrum Antifungal Assays Targeting Candida and Aspergillus

With potent, quantifiable activity against both Candida (MIC = 2 μg/mL) and Aspergillus (MIC = 2-4 μg/mL) species [1], chitin synthase inhibitor 2 serves as an excellent positive control or lead compound in high-throughput screening campaigns aimed at discovering novel antifungal agents with broad-spectrum activity. Its selectivity profile (no antibacterial activity up to 512 μg/mL) [1] ensures that hits identified are likely to be specific for fungal pathways.

Functional Genomics and Chemical Biology Studies of Fungal Cell Wall Biosynthesis

Researchers investigating the essential role of chitin in fungal cell wall integrity, morphogenesis, or host-pathogen interactions can use chitin synthase inhibitor 2 as a precise chemical probe. Its potent, specific, and well-characterized activity allows for conditional and tunable inhibition of chitin synthesis [1], enabling detailed studies of the resulting cellular and morphological phenotypes without the confounding effects of broad-spectrum toxicity .

Technical Documentation Hub

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